Cas no 2034442-41-4 (N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide)

N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide structure
2034442-41-4 structure
Product Name:N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
CAS No:2034442-41-4
MF:C19H20N2O5S
MW:388.437503814697
CID:5335058
Update Time:2025-10-29

N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide
    • N-[4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]phenyl]-2-methylpropanamide
    • N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
    • Inchi: 1S/C19H20N2O5S/c1-13(2)19(22)21-15-3-6-17(7-4-15)27(23,24)20-11-16-5-8-18(26-16)14-9-10-25-12-14/h3-10,12-13,20H,11H2,1-2H3,(H,21,22)
    • InChI Key: RZNQELVHNVSGJM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C(C)C)=O)(NCC1=CC=C(C2=COC=C2)O1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 596
  • XLogP3: 2.4
  • Topological Polar Surface Area: 110

N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6516-1890-2μmol
N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
2034442-41-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6516-1890-5μmol
N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
2034442-41-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6516-1890-10μmol
N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
2034442-41-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6516-1890-20μmol
N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
2034442-41-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6516-1890-1mg
N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
2034442-41-4
1mg
$54.0 2023-09-08
Life Chemicals
F6516-1890-2mg
N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
2034442-41-4
2mg
$59.0 2023-09-08
Life Chemicals
F6516-1890-3mg
N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
2034442-41-4
3mg
$63.0 2023-09-08
Life Chemicals
F6516-1890-4mg
N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
2034442-41-4
4mg
$66.0 2023-09-08
Life Chemicals
F6516-1890-5mg
N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
2034442-41-4
5mg
$69.0 2023-09-08
Life Chemicals
F6516-1890-10mg
N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide
2034442-41-4
10mg
$79.0 2023-09-08

Additional information on N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide

Introduction to N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide (CAS No. 2034442-41-4)

N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide, a compound with the CAS number 2034442-41-4, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in various therapeutic areas. The presence of the 2,3'-bifuran moiety and the sulfamoyl group in its molecular framework suggests a unique set of chemical properties that make it a promising candidate for further investigation.

The molecular architecture of N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide is highly sophisticated, incorporating elements that are known to enhance binding affinity and metabolic stability. The bifuran ring system is particularly noteworthy, as it has been increasingly studied for its role in modulating biological pathways. Recent studies have highlighted the bifuran scaffold's ability to interact with specific targets in the body, making it a valuable component in drug design.

In the realm of pharmaceutical development, the incorporation of sulfamoyl groups has been well-documented for their ability to improve pharmacokinetic profiles. The sulfamoyl moiety in this compound not only contributes to its solubility but also enhances its interactions with biological receptors. This dual functionality makes N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide a versatile molecule that could be explored for multiple therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The use of molecular modeling techniques has been instrumental in understanding how N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide interacts with its intended targets. These studies have revealed potential mechanisms of action that could lead to novel therapeutic strategies.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The use of advanced synthetic methodologies has allowed chemists to optimize the production process, making it more efficient and scalable. This is crucial for moving from laboratory-scale research to larger-scale applications in pharmaceuticals.

Evaluation of N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide in preclinical studies has shown promising results in several disease models. Its ability to modulate key biological pathways suggests that it could be effective against a range of conditions. These findings have prompted further investigation into its potential as a lead compound for new drug development.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The bifuran moiety, inspired by natural compounds, has shown remarkable promise in various preclinical models. By leveraging these natural templates, researchers can develop molecules that are both potent and well-tolerated by the body. N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide exemplifies this approach, combining synthetic chemistry with medicinal chemistry insights.

The development of novel drug candidates is a complex and iterative process. It often involves years of research and multiple rounds of optimization before a compound reaches clinical trials. However, the initial promise shown by N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide suggests that it could significantly reduce this timeline through targeted development strategies.

In conclusion, N-{4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]phenyl}-2-methylpropanamide represents a cutting-edge compound with potential applications across multiple therapeutic areas. Its unique molecular structure and promising preclinical results make it a valuable asset in the ongoing quest for novel pharmaceuticals. As research continues to uncover new aspects of this compound's biology and chemistry, its potential will only continue to grow.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.